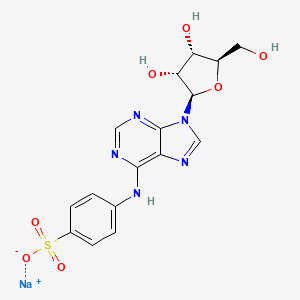

Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate is a useful research compound. Its molecular formula is C16H16N5NaO7S and its molecular weight is 445.382. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of N6-p-Sulfophenyladenosine sodium salt is the adenosine A1 receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Mode of Action

N6-p-Sulfophenyladenosine sodium salt acts as an agonist for the adenosine A1 receptor . This means it binds to this receptor and activates it, triggering a series of biochemical reactions.

Biochemical Pathways

Upon activation of the adenosine A1 receptor, several downstream effects occur. These effects can vary depending on the specific cell type and physiological context. Generally, activation of the a1 receptor can lead to decreased activity of adenylate cyclase, reduced camp production, and altered protein kinase a activity .

Result of Action

The activation of adenosine A1 receptors by N6-p-Sulfophenyladenosine sodium salt can lead to various molecular and cellular effects. For example, it has been shown to cause hypothermia through central and peripheral mechanisms .

Action Environment

The action, efficacy, and stability of N6-p-Sulfophenyladenosine sodium salt can be influenced by various environmental factors. These can include the physiological environment (e.g., pH, temperature), the presence of other molecules that can interact with the compound, and the specific cell type in which the compound is acting .

生物活性

Sodium 4-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)benzenesulfonate, commonly referred to as N6-P-sulfophenyladenosine sodium salt, is a purine derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology and biochemistry due to its structural characteristics and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N5O7S |

| Molar Mass | 423.4 g/mol |

| CAS Number | 143668-15-9 |

| Solubility | Soluble in DMSO |

| Appearance | Off-white solid |

| Storage Conditions | Sealed in dry conditions at room temperature |

This compound functions primarily as an agonist for various adenosine receptors. Its mechanism involves:

- Receptor Binding : The compound selectively binds to adenosine A1 and A2 receptors, influencing intracellular signaling pathways.

- Cellular Effects : Activation of these receptors modulates neurotransmitter release, impacts vascular tone, and influences immune responses.

- Signal Transduction : It initiates downstream signaling cascades involving cyclic AMP (cAMP) and phosphatidylinositol turnover.

Antitumor Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of the caspase pathway .

Cardiovascular Effects

The compound has been shown to exert protective effects on the cardiovascular system by:

- Vasodilation : It promotes vasodilation through endothelial-dependent mechanisms.

- Cardioprotective Effects : Experimental models indicate reduced myocardial ischemia-reperfusion injury when treated with this compound .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects:

特性

IUPAC Name |

sodium;4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O7S.Na/c22-5-10-12(23)13(24)16(28-10)21-7-19-11-14(17-6-18-15(11)21)20-8-1-3-9(4-2-8)29(25,26)27;/h1-4,6-7,10,12-13,16,22-24H,5H2,(H,17,18,20)(H,25,26,27);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEFPEJJPNYEHO-KHXPSBENSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N5NaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743316 |

Source

|

| Record name | Sodium N-(4-sulfonatophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143668-15-9 |

Source

|

| Record name | Sodium N-(4-sulfonatophenyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。